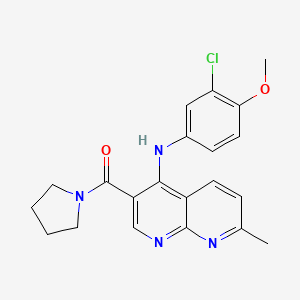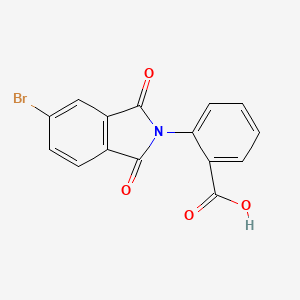
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amine group and an iodine atom attached to a butanoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves the protection of an amine group with a Boc group, followed by iodination. One common method involves the reaction of ®-2-amino-4-iodobutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amino acid is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products
Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted derivatives.
Deprotection: The primary amine is regenerated upon removal of the Boc group.
Aplicaciones Científicas De Investigación
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate primarily involves its functional groups The Boc group protects the amine during reactions, preventing unwanted side reactionsThe ester group allows for further modifications and conjugations .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxyl and phenyl group instead of iodine.
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar Boc-protected amine but with different substituents.
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions.
Propiedades
Número CAS |
219752-75-7 |
|---|---|
Fórmula molecular |
C10H18INO4 |
Peso molecular |
343.16 g/mol |
Nombre IUPAC |
methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1 |
Clave InChI |
DJTBBPUINKPGDR-MLWJPKLSSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC |
SMILES isomérico |
CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I |
SMILES canónico |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(ethanesulfonyl)-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B2483462.png)



![4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2483468.png)
![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)

![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-(4-methylphenyl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2483474.png)



